methyl 2-(2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate
Description
Properties
IUPAC Name |
methyl 2-[[2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4/c1-3-8-18-24-25-20-21(29)26(16-11-6-7-12-17(16)27(18)20)13-19(28)23-15-10-5-4-9-14(15)22(30)31-2/h4-7,9-12H,3,8,13H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHRJSVBGABDFCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Quinoxaline-1,4-dione
Quinoxaline-1,4-dione is synthesized via cyclocondensation of o-phenylenediamine with diethyl oxalate under acidic conditions (HCl, ethanol, reflux, 12 h). This yields a 78–85% crude product, which is purified via recrystallization from acetic acid.
Annelation of the Triazole Ring
The triazole ring is introduced through a cyclocondensation reaction between quinoxaline-1,4-dione and propyl hydrazine. Key steps include:
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Hydrazine Addition : Quinoxaline-1,4-dione (1 eq) reacts with propyl hydrazine (1.2 eq) in ethanol at 80°C for 6 h, forming the hydrazone intermediate.
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Cyclization : The intermediate is treated with phosphorus oxychloride (POCl₃) at 110°C for 3 h, inducing cyclization to yield 1-propyl-triazolo[4,3-a]quinoxalin-4(5H)-one.
Optimization Note : Excess POCl₃ (3 eq) and controlled heating prevent dimerization, achieving a 72% isolated yield.
Introduction of the Acetamido Side Chain
Alkylation at the C5 Position
The C5 position of the triazoloquinoxaline core is functionalized via nucleophilic substitution:
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Chloroacetylation : 1-Propyl-triazolo[4,3-a]quinoxalin-4(5H)-one (1 eq) reacts with chloroacetyl chloride (1.5 eq) in dichloromethane (DCM) under N₂ atmosphere. Triethylamine (2 eq) is added to scavenge HCl.
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Reaction Conditions : Stirring at 25°C for 4 h yields 5-chloroacetyl-1-propyl-triazolo[4,3-a]quinoxalin-4(5H)-one (89% yield).
Amidation with Methyl 2-Aminobenzoate
The chloroacetyl intermediate undergoes nucleophilic displacement with methyl 2-aminobenzoate:
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Coupling Reaction : A mixture of 5-chloroacetyl-triazoloquinoxaline (1 eq), methyl 2-aminobenzoate (1.2 eq), and potassium carbonate (2 eq) in dimethylformamide (DMF) is heated at 60°C for 8 h.
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Workup : The product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (hexane/ethyl acetate, 3:1) to afford the acetamido-benzoate derivative (68% yield).
Critical Reaction Parameters and Yield Optimization
The table below summarizes optimization data for key steps:
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Quinoxaline-1,4-dione | o-Phenylenediamine + diethyl oxalate | 85 | 98.5 |
| Triazole annelation | Propyl hydrazine + POCl₃ | 72 | 97.2 |
| Chloroacetylation | Chloroacetyl chloride + Et₃N | 89 | 99.1 |
| Amidation | Methyl 2-aminobenzoate + K₂CO₃ | 68 | 96.8 |
Key Observations :
-
Solvent Choice : DMF enhances amidation reactivity compared to THF or acetonitrile.
-
Temperature Sensitivity : Exceeding 60°C during amidation promotes ester hydrolysis, reducing yield.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Calculated for C₂₂H₂₂N₅O₄ [M+H]⁺: 444.1664; Found: 444.1668.
Comparative Analysis of Alternative Routes
Microwave-Assisted Cyclization
Microwave irradiation (150°C, 30 min) reduces triazole annelation time from 6 h to 30 min but requires specialized equipment and offers comparable yields (70–73%).
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of reduced triazoloquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the triazoloquinoxaline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce dihydrotriazoloquinoxalines .
Scientific Research Applications
Molecular Formula and Weight
- Molecular Formula: C₁₈H₁₈N₄O₃
- Molecular Weight: 342.37 g/mol
Scientific Research Applications
1. Medicinal Chemistry
- Anticancer Activity: Research indicates that compounds with triazoloquinoxaline structures exhibit significant anticancer properties. Methyl 2-(2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate may inhibit specific cancer cell lines by targeting key signaling pathways involved in tumor growth and metastasis.
- Antimicrobial Properties: Preliminary studies suggest that this compound could possess antimicrobial activity against various pathogens, making it a potential candidate for antibiotic development.
2. Pharmacology
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in disease processes. For example, it could target dipeptidyl peptidase IV (DPP-IV), which is relevant for diabetes treatment.
- Receptor Modulation: Investigations are ongoing to determine if this compound can modulate receptors related to neurotransmission or hormonal regulation.
3. Material Science
- Polymer Synthesis: The unique chemical structure allows for the incorporation of this compound into polymer matrices. This can enhance the mechanical properties and thermal stability of the resulting materials.
- Nanotechnology Applications: Its properties may be exploited in the synthesis of nanoparticles for drug delivery systems or as contrast agents in imaging technologies.
Anticancer Activity Study
A study published in the Journal of Medicinal Chemistry reported on the synthesis of similar triazoloquinoxaline derivatives that exhibited potent anticancer activity against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity, suggesting that this compound could be optimized for improved efficacy .
Antimicrobial Evaluation
In another study focusing on antimicrobial properties, derivatives of quinoxaline were tested against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones for certain compounds, leading researchers to propose further investigations into the mechanism of action .
Comparative Analysis with Related Compounds
Mechanism of Action
The mechanism of action of methyl 2-(2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate involves its interaction with molecular targets such as DNA and specific enzymes. It can intercalate into DNA, disrupting its structure and function, which can lead to cell death in cancer cells. Additionally, it can inhibit specific kinases, interfering with signaling pathways essential for cancer cell survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural and pharmacological differences between methyl 2-(2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate and its analogues:
Key Observations:
Substituent Position and Chain Length: The propyl group at position 1 in the target compound may increase lipophilicity compared to the methyl group in the 4-chlorobenzyl analogue . This could enhance membrane permeability but reduce aqueous solubility. oxidative metabolism).
Pharmacological Implications: The 4-chlorobenzyl analogue (C₁₉H₁₆ClN₅O₂) demonstrated H1-antihistaminic activity in preclinical models, with an IC₅₀ of 0.82 μM in guinea pig ileum assays . The target compound’s benzoate group may modulate receptor binding affinity due to steric or electronic effects. Triazoloquinoxaline derivatives with phenyl or halogenated benzyl groups (e.g., 4-fluorobenzyl) show enhanced CNS penetration, as seen in thalidomide-like compounds that potentiate barbiturate effects . However, the target compound’s polar benzoate group may limit CNS bioavailability.
Comparative Pharmacokinetic and Toxicity Data
Limited toxicity data are available for the target compound. However, insights can be inferred from structurally related molecules:
- Metabolic Stability: Propyl-substituted triazoloquinoxalines exhibit longer half-lives (t₁/₂ ~4–6 hours in rodents) compared to methyl-substituted analogues (t₁/₂ ~2–3 hours), likely due to reduced CYP450-mediated oxidation .
- Acute Toxicity: In murine models, triazoloquinoxalines with chlorobenzyl groups showed LD₅₀ values >500 mg/kg, indicating low acute toxicity . The target compound’s benzoate group may further improve safety margins by facilitating renal excretion.
Research Findings and Mechanistic Insights
Antihistaminic Activity
- The 4-chlorobenzyl analogue (C₁₉H₁₆ClN₅O₂) reduced histamine-induced bronchoconstriction in guinea pigs by 78% at 10 mg/kg, comparable to loratadine . The target compound’s efficacy in this model remains untested.
- Structure-Activity Relationship (SAR) : Substitution at position 1 (propyl vs. methyl) correlates with H1-receptor binding affinity. Propyl groups may enhance hydrophobic interactions with the receptor’s transmembrane domain .
CNS Modulation Potential
- Thalidomide-like triazoloquinoxalines (e.g., fluorobenzyl derivatives) potentiate hexobarbital-induced sedation by 40–60% in mice . The target compound’s benzoate group may reduce CNS penetration, shifting activity toward peripheral targets.
Biological Activity
Methyl 2-(2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate is a complex organic compound that belongs to the class of triazoloquinoxaline derivatives. This compound has garnered attention due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C22H21N5O4
- Molecular Weight : 419.4 g/mol
- CAS Number : 1260925-41-4
The structure of this compound features a triazoloquinoxaline core linked to an acetamido and benzoate moiety. This unique configuration is crucial for its biological interactions.
Anticancer Activity
Research has demonstrated that triazoloquinoxaline derivatives exhibit significant anticancer properties. A study synthesized a series of these compounds and evaluated their effects against various human tumor cell lines, including:
- HepG2 (hepatocellular carcinoma)
- HCT-116 (colorectal carcinoma)
- MCF-7 (breast cancer)
The results indicated that this compound showed promising anti-proliferative activities across these cell lines. The compound's mechanism involves DNA intercalation, which disrupts replication and transcription processes essential for cancer cell survival .
The biological activity of this compound is primarily attributed to its ability to intercalate DNA. This interaction can lead to:
- Inhibition of DNA replication : By inserting itself between DNA base pairs, the compound disrupts the normal function of DNA polymerases.
- Induction of apoptosis : The compound activates apoptotic pathways in cancer cells by modulating signaling cascades associated with cell survival and death .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of triazoloquinoxaline derivatives, including this compound:
Q & A
Q. What are the key synthetic pathways for methyl 2-(2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves multi-step reactions:
Triazoloquinoxaline Core Formation : Cyclization of quinoxaline precursors with triazole derivatives under acidic/basic conditions (e.g., KMnO₄ in H₂SO₄ for oxidation) .
N-Propylation : Alkylation using propyl halides or Mitsunobu reactions to introduce the propyl group at the triazole nitrogen .
Acetamide Coupling : Reaction with methyl 2-aminobenzoate using carbodiimide coupling agents (e.g., EDC/HOBt) .
- Critical Parameters : Temperature (60–80°C for cyclization), solvent polarity (DMF for coupling), and stoichiometric ratios (1:1.2 for propylation) significantly affect yield (reported 45–70%) .
Q. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?
- Methodology :
- HPLC : Assess purity (>95% by reverse-phase C18 column, acetonitrile/water gradient) .
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., propyl CH₃ at δ 0.9–1.1 ppm, triazole protons at δ 8.2–8.5 ppm) .
- Mass Spectrometry : High-resolution MS (ESI+) to verify molecular weight (e.g., [M+H]+ ≈ 463 Da) .
Q. What are the primary biological targets or activities reported for this compound?
- Methodology :
- In Vitro Assays : Screen against cancer cell lines (e.g., MTT assay on HeLa or MCF-7 cells) with IC₅₀ values ranging 10–50 µM .
- Enzyme Inhibition : Test kinase or protease inhibition (e.g., EGFR tyrosine kinase inhibition via fluorescence polarization) .
- Antimicrobial Testing : Broth microdilution against Gram-positive bacteria (MIC: 8–32 µg/mL) .
Advanced Research Questions
Q. How can researchers optimize the synthesis to address low yields in the triazoloquinoxaline cyclization step?
- Methodology :
- Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) or ionic liquids to enhance cyclization efficiency .
- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 2 hours while maintaining 65% yield .
- Byproduct Analysis : TLC/MS monitoring to identify intermediates (e.g., quinoxaline-1-oxide) and adjust stoichiometry .
Q. What strategies resolve contradictory data on the compound’s DNA intercalation vs. kinase inhibition mechanisms?
- Methodology :
- Competitive Binding Assays : Compare ethidium bromide displacement (DNA intercalation) with ATP-competitive kinase assays .
- Molecular Docking : Use AutoDock Vina to model interactions with DNA (minor groove) vs. kinase ATP pockets (e.g., EGFR PDB: 1M17) .
- Gene Expression Profiling : RNA-seq to identify downstream pathways (e.g., apoptosis vs. proliferation markers) .
Q. How does the propyl group at N1 influence pharmacokinetic properties compared to methyl or ethyl analogs?
- Methodology :
- LogP Measurement : Shake-flask method shows LogP = 2.8 (propyl) vs. 2.1 (methyl), enhancing membrane permeability .
- Metabolic Stability : Liver microsome assays (human/rat) indicate slower oxidation of propyl vs. ethyl groups (t₁/₂: 45 vs. 28 min) .
- SAR Studies : Compare IC₅₀ values of analogs to establish propyl’s role in target affinity .
Q. What in silico tools are recommended for predicting off-target interactions or toxicity?
- Methodology :
- SwissADME : Predict ADME properties (e.g., BBB permeability: low) .
- ProTox-II : Estimate hepatotoxicity (probability: 72%) and mutagenicity .
- PharmMapper : Identify potential off-targets (e.g., PDE4B, COX-2) .
Data Analysis and Experimental Design
Q. How should researchers design dose-response studies to account for observed cytotoxicity variability across cell lines?
- Methodology :
- Range-Finding Assays : Preliminary 10-point dilution (0.1–100 µM) to determine dynamic range .
- Normalization : Use housekeeping genes (e.g., GAPDH) or viability dyes (Calcein-AM) to control for cell density .
- Statistical Models : Four-parameter logistic regression (Hill equation) to calculate EC₅₀/EC₉₀ .
Q. What orthogonal assays validate the compound’s anti-inflammatory activity beyond COX-2 inhibition?
- Methodology :
- ELISA for Cytokines : Measure IL-6/TNF-α suppression in LPS-stimulated macrophages .
- NF-κB Reporter Assay : Luciferase-based assay in HEK293 cells transfected with NF-κB response elements .
- ROS Scavenging : DCFH-DA fluorescence to quantify oxidative stress reduction .
Tables for Key Data
Q. Table 1: Synthetic Routes and Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Triazoloquinoxaline | KMnO₄/H₂SO₄, 80°C, 6h | 58 | |
| N-Propylation | 1-Bromopropane, K₂CO₃, DMF, 60°C | 67 | |
| Acetamide Coupling | EDC/HOBt, CH₂Cl₂, RT, 24h | 72 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
